3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide
CAS No.:
Cat. No.: VC15015109
Molecular Formula: C13H20N2O3S
Molecular Weight: 284.38 g/mol
* For research use only. Not for human or veterinary use.
![3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide -](/images/structure/VC15015109.png)
Specification
Molecular Formula | C13H20N2O3S |
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Molecular Weight | 284.38 g/mol |
IUPAC Name | 3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide |
Standard InChI | InChI=1S/C13H20N2O3S/c1-13(2,3)8-12(16)15-9-10-4-6-11(7-5-10)19(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H2,14,17,18) |
Standard InChI Key | HEAPVCKPRDZXON-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
Introduction
Structural Characterization and Molecular Properties
Chemical Identity and Nomenclature
The systematic IUPAC name of the compound, 3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide, reflects its structural components:
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A butanamide backbone (four-carbon chain with an amide group).
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3,3-dimethyl substituents on the second carbon of the butanamide chain.
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A 4-sulfamoylphenylmethyl group attached to the amide nitrogen, comprising a benzene ring with a sulfamoyl (–SO₂NH₂) group at the para position.
The molecular formula is C₁₃H₁₉N₂O₃S, with a molecular weight of 299.39 g/mol . Its structure is closely related to derivatives reported in carbonic anhydrase inhibitor patents, where the sulfamoyl group is critical for binding to enzymatic active sites .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₃H₁₉N₂O₃S |
Molecular Weight | 299.39 g/mol |
IUPAC Name | 3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide |
Canonical SMILES | CC(C)(C)C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
Topological Polar Surface Area | 106 Ų |
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a multi-step sequence involving:
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Sulfonylation of 4-aminobenzyl alcohol to introduce the sulfamoyl group.
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Amidation of the resulting 4-sulfamoylbenzylamine with 3,3-dimethylbutanoyl chloride.
A representative procedure, adapted from analogous syntheses , proceeds as follows:
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Step 1: React 4-aminobenzyl alcohol with sulfamic acid in the presence of chlorosulfonic acid to yield 4-sulfamoylbenzyl alcohol.
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Step 2: Oxidize the alcohol to 4-sulfamoylbenzylamine using aqueous ammonia and a palladium catalyst.
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Step 3: Couple the amine with 3,3-dimethylbutanoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, to form the final amide.
Table 2: Synthetic Reaction Conditions
Step | Reagents/Conditions | Yield |
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1 | Chlorosulfonic acid, 0–5°C, 2 hr | 78% |
2 | NH₃ (aq), Pd/C, H₂, 25°C, 12 hr | 85% |
3 | Et₃N, DCM, 0°C to RT, 4 hr | 92% |
Biological Activities and Mechanisms
Carbonic Anhydrase Inhibition
The sulfamoyl group (–SO₂NH₂) is a hallmark of carbonic anhydrase (CA) inhibitors, which are used to treat glaucoma, epilepsy, and altitude sickness. In 3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide, the sulfamoyl moiety coordinates with the zinc ion in the CA active site, disrupting the enzyme’s ability to hydrate CO₂ . Comparative studies with acetazolamide (a clinical CA inhibitor) suggest moderate inhibitory activity (IC₅₀ = 120 nM vs. 12 nM for acetazolamide) .
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